N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide
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Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C19H16FN3O4S2 and its molecular weight is 433.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Several studies have explored the antimicrobial potential of sulfonamide compounds. For instance, novel fluorobenzamides containing thiazole and thiazolidine were synthesized and showed promising antimicrobial activities against various bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to enhance antimicrobial activity significantly Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Additionally, indazole arylsulfonamides were synthesized as human CCR4 antagonists, showing potential for antimicrobial applications through allosteric inhibition Procopiou, P., et al. (2013).
Molecular Structure and Stability
Research on the molecular structure and stability of sulfonamide compounds includes the investigation of their metabolic stability. For instance, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide was analyzed for its potency and metabolic stability, revealing insights into the structural requirements for improved pharmacokinetic properties Stec, M. M., et al. (2011).
Theoretical Studies and Computational Analysis
Theoretical studies have contributed significantly to understanding the properties of sulfonamide compounds. Quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds with potential light harvesting properties highlighted their nonlinear optical properties and potential applications in novel inhibitor molecule development Sheena Mary, Y., et al. (2019). Moreover, the geometry optimization and electron distribution studies provide a foundation for designing compounds with desired biochemical activities.
Antiviral and Antiarrhythmic Applications
Sulfonamide compounds have also been studied for their antiviral and antiarrhythmic potentials. Benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable antiavian influenza virus activity, indicating the potential of sulfonamide compounds in antiviral therapy Hebishy, A., Salama, H. T., & Elgemeie, G. (2020). Additionally, a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides described potent Class III antiarrhythmic activity, showcasing the therapeutic potential of sulfonamide compounds in cardiovascular diseases Ellingboe, J., et al. (1992).
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S2/c1-11-17(12(2)24)28-19(21-11)22-18(25)15-5-3-4-6-16(15)23-29(26,27)14-9-7-13(20)8-10-14/h3-10,23H,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZMKISAMQGLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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